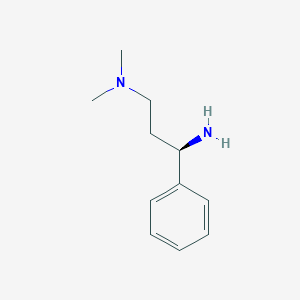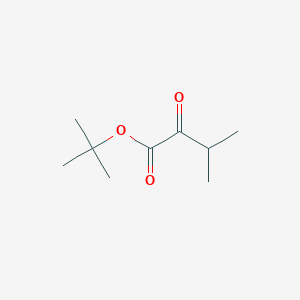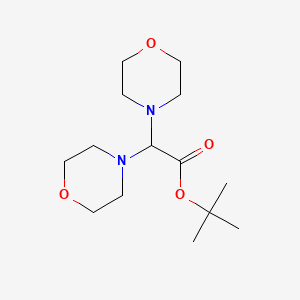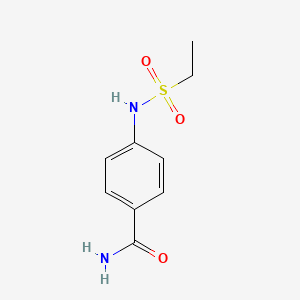![molecular formula C21H17FN2O2S2 B13121684 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13121684.png)
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core fused with a benzo ring and substituted with various functional groups. The presence of the 4-fluorophenyl and isopropyl groups contributes to its distinct chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common approach is the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound may involve the use of Pd-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines to obtain thieno[2,3-d]pyrimidine-4-carboxylic acids, followed by further derivatization . These methods are designed to achieve high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at specific positions on the molecule .
Aplicaciones Científicas De Investigación
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacteria’s energy metabolism . Additionally, its antitumor activity is attributed to its ability to interfere with DNA synthesis and repair mechanisms in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-d]pyrimidin-4-amines: These compounds share a similar core structure and exhibit antimicrobial and antitumor activities.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidines: These compounds also have a fused heterocyclic structure and are known for their antitumor properties.
Uniqueness
2-((2-(4-Fluorophenyl)-2-oxoethyl)thio)-3-isopropylbenzo[4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitutions, which enhance its biological activity and selectivity. The presence of the 4-fluorophenyl group contributes to its potency and specificity in targeting certain enzymes and receptors, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C21H17FN2O2S2 |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-propan-2-yl-[1]benzothiolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H17FN2O2S2/c1-12(2)24-20(26)19-18(15-5-3-4-6-17(15)28-19)23-21(24)27-11-16(25)13-7-9-14(22)10-8-13/h3-10,12H,11H2,1-2H3 |
Clave InChI |
XHOXTBJCBRZMEQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3S2)N=C1SCC(=O)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-pyrano[3,4-c]pyridin-4-one](/img/structure/B13121607.png)

![3-(4-Bromobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13121623.png)



![2-Chloro-5,6-dimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B13121641.png)
![Tert-butyl 7-chloroimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B13121647.png)



![4-(7-Bromo-4-chloro-1-(cyclopropylmethyl)-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B13121680.png)
